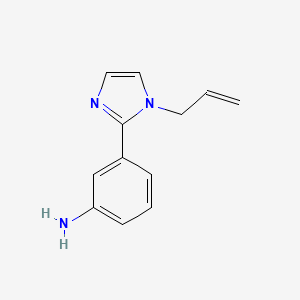

3-(1-Allyl-1h-imidazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(1-prop-2-enylimidazol-2-yl)aniline |

InChI |

InChI=1S/C12H13N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h2-6,8-9H,1,7,13H2 |

InChI Key |

XDNVPMVTVNWOKP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CN=C1C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 3 1 Allyl 1h Imidazol 2 Yl Aniline

Retrosynthetic Analysis of the Imidazole (B134444) and Aniline (B41778) Functional Groups

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(1-allyl-1H-imidazol-2-yl)aniline, the analysis reveals several key disconnections.

The primary disconnections for the target molecule are:

C-N Allyl Bond: The bond between the imidazole N1-nitrogen and the allyl group can be disconnected, leading to 3-(1H-imidazol-2-yl)aniline and an allyl halide (e.g., allyl bromide). This disconnection points to a late-stage N-alkylation strategy.

C-N Aniline Bond: The aniline functional group can be traced back to a nitro group via a functional group interconversion (FGI). This suggests that a key intermediate is 1-allyl-2-(3-nitrophenyl)-1H-imidazole, which can be synthesized and then selectively reduced.

Imidazole Ring Bonds: The imidazole core itself can be disconnected through several established synthetic routes. A common disconnection breaks the ring down into three components: a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (3-nitrobenzaldehyde), and a source of nitrogen (ammonia), which corresponds to the forward Debus-Radziszewski synthesis.

Following this logic, a plausible synthetic strategy emerges:

Step 1: Construction of the 2-(3-nitrophenyl)-1H-imidazole core from 3-nitrobenzaldehyde, a 1,2-dicarbonyl compound, and ammonium acetate.

Step 2: N-alkylation of the imidazole ring with an allyl halide to introduce the allyl moiety, yielding 1-allyl-2-(3-nitrophenyl)-1H-imidazole.

Step 3: Selective reduction of the nitro group to an amine to afford the final target molecule, this compound.

This multi-step approach allows for the controlled and sequential introduction of each functional group.

Classical and Modern Approaches to Imidazole Ring Formation

The formation of the 2-arylimidazole core is the cornerstone of the synthesis. Both classical and modern methods can be employed to construct this heterocyclic system.

The Debus-Radziszewski imidazole synthesis is a classic and reliable multicomponent reaction for forming imidazole rings. wikipedia.orgslideshare.netscribd.com It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). youtube.comresearchgate.net

The reaction mechanism is generally understood to occur in two main stages. First, the 1,2-dicarbonyl compound reacts with ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde, followed by cyclization and aromatization to yield the 2,4,5-trisubstituted imidazole. slideshare.netyoutube.com For the synthesis of the key precursor, 2-(3-nitrophenyl)-1H-imidazole, 3-nitrobenzaldehyde serves as the aldehyde component.

| Entry | 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Conditions | Product | Yield (%) |

| 1 | Glyoxal | 3-Nitrobenzaldehyde | Ammonium Acetate | Acetic Acid, reflux | 2-(3-nitrophenyl)-1H-imidazole | ~85 |

| 2 | Benzil | 3-Nitrobenzaldehyde | Ammonium Acetate | Fe3O4 MNPs, solvent-free | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 89 |

| 3 | Benzil | 3-Nitrobenzaldehyde | Ammonium Acetate | MnO2-FeSO4, RT | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | High |

This table presents representative examples of the Debus-Radziszewski reaction for synthesizing 2-(3-nitrophenyl)-imidazole precursors. Yields are approximate and can vary based on specific reaction conditions.

Variants of this reaction utilize different catalysts to improve yields and reaction times, including various solid acids, metal salts, and even microwave irradiation to drive the condensation. derpharmachemica.comijprajournal.commdpi.com

The Debus-Radziszewski synthesis is itself a prime example of a multicomponent reaction (MCR). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. acs.orgresearchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures. researchgate.netjchr.org

For the synthesis of the 2-(3-nitrophenyl)imidazole scaffold, a one-pot reaction would typically involve mixing 3-nitrobenzaldehyde, a 1,2-dicarbonyl (such as benzil or glyoxal), and ammonium acetate (as the ammonia source) in a suitable solvent like acetic acid or ethanol (B145695), often with the aid of a catalyst. researchgate.netresearchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Acetic Acid | Reflux | 2 | ~80-85 |

| 2 | CuCl2 | Solvent-free (MW) | - | 0.25 | >90 |

| 3 | BiCl3 | Ethanol | RT | 1.5 | ~92 |

| 4 | MIL-101(Cr) | Solvent-free | 100 | 0.17 | 94 |

This table illustrates various catalytic conditions for the three-component synthesis of 2,4,5-trisubstituted imidazoles, adaptable for the 2-(3-nitrophenyl)imidazole core. Yields are generalized from literature on similar substrates.

The choice of catalyst can significantly impact reaction efficiency, with Lewis acids like BiCl3 or heterogeneous catalysts like MIL-101(Cr) often providing excellent yields under mild conditions. mdpi.comresearchgate.net

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, which can be applied to heterocycle synthesis. acs.orgrsc.orgbenthamdirect.com While less traditional for the initial imidazole ring construction compared to condensation methods, palladium catalysis offers alternative routes, particularly for creating specific substitution patterns.

One potential approach involves the coupling of a pre-formed amidine with an aryl halide. For instance, the synthesis could proceed via the palladium-catalyzed N-arylation of an imidazole precursor or through an intramolecular C-H amination/cyclization pathway. mit.edursc.org The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between aryl halides and amines, and related catalytic systems can be adapted for imidazole synthesis. benthamdirect.commit.edu

A plausible, though less common, palladium-catalyzed route could involve:

Formation of an N-aryl amidine: Reaction of 3-nitrobenzonitrile with ammonia to form the corresponding amidine.

Cyclization: A palladium-catalyzed intramolecular C-H activation or coupling with a two-carbon synthon to close the imidazole ring.

These methods are often valued for their functional group tolerance and can provide access to complex imidazoles that are difficult to obtain through classical condensation routes. researchgate.netnih.gov

Introduction and Functionalization of the Allyl Moiety

Once the 2-(3-nitrophenyl)-1H-imidazole core is synthesized, the next step is the introduction of the allyl group. This is typically achieved through a standard N-alkylation reaction. ciac.jl.cn The imidazole anion, generated by a base, acts as a nucleophile and attacks an electrophilic allyl source, such as allyl bromide or allyl chloride. google.comsemanticscholar.org

Due to tautomerism, the N1 and N3 positions of the 2-(3-nitrophenyl)-1H-imidazole are chemically equivalent, meaning that alkylation will lead to a single product without issues of regioselectivity. otago.ac.nz

Common conditions for this transformation involve a base and a polar aprotic solvent.

| Entry | Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | KOH | Allyl Bromide | DMSO | RT | High |

| 2 | K2CO3 | Allyl Bromide | Acetonitrile | 60 | >85 |

| 3 | NaH | Allyl Chloride | DMF | 0 to RT | >90 |

| 4 | KOH/Al2O3 | Allyl Bromide | Dichloromethane | RT | ~90 |

This table summarizes typical conditions for the N-allylation of imidazoles, which are applicable to 2-(3-nitrophenyl)-1H-imidazole.

The choice of base and solvent can be optimized to achieve high yields. Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the imidazole, while milder bases like potassium carbonate are also effective, often requiring gentle heating. ciac.jl.cngoogle.com The use of DMSO in combination with allyl bromide has also been reported as an effective system for N-allylation. nih.gov

Selective Introduction of the Aniline Substituent

The final step in the proposed synthetic route is the selective reduction of the nitro group on the phenyl ring to form the target aniline. This transformation requires a reducing agent that is chemoselective for the nitro group and does not affect the C=C double bond of the allyl group or the imidazole ring itself.

Several methods are available for the reduction of aromatic nitro compounds.

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon catalyst (H2/Pd-C) is a common method. However, this can sometimes lead to the reduction of the allyl double bond. Careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary to achieve selectivity.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid or iron powder in acetic acid are classic and effective methods for nitro group reduction and are generally compatible with alkene functionalities.

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation.

Other Reagents: Sodium borohydride in the presence of a transition metal catalyst like Ni(PPh3)4 has been shown to reduce nitroaromatics. jsynthchem.com Sodium dithionite (Na2S2O4) is another mild reagent capable of this transformation.

| Entry | Reducing Agent | Solvent | Conditions | Selectivity |

| 1 | SnCl2·2H2O | Ethanol | Reflux | High |

| 2 | Fe / NH4Cl | Ethanol/Water | Reflux | High |

| 3 | H2 (1 atm), Pd/C | Methanol | RT | Moderate to High |

| 4 | NaBH4 / Ni(PPh3)4 | Ethanol | RT | High |

This table outlines common reagents for the selective reduction of an aromatic nitro group in the presence of other potentially reducible functional groups like an alkene.

The choice of reagent is critical. For a substrate containing an allyl group, metal-acid systems like SnCl2/HCl are often preferred due to their high chemoselectivity, preserving the double bond while efficiently reducing the nitro group to the desired aniline. calvin.edu

Optimization of Reaction Conditions and Process Efficiency

The formation of the 2-arylimidazole core is often achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been extensively studied for the synthesis of N-arylimidazoles and 2-arylimidazoles.

Palladium-Catalyzed Synthesis:

Palladium catalysts are highly effective for C-N and C-C bond formation. In the context of synthesizing the 2-(3-aminophenyl)imidazole scaffold, a palladium-catalyzed approach would likely involve the coupling of an imidazole precursor with a suitable 3-amino-functionalized aryl halide or its equivalent. The choice of ligand is critical in palladium catalysis as it influences the catalyst's stability, activity, and selectivity. Biaryl phosphine ligands are often employed in palladium-catalyzed amination and arylation reactions due to their ability to promote reductive elimination and stabilize the active catalytic species.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | Moderate to Good | Inferred from rsc.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Good to Excellent | Inferred from general palladium-catalyzed arylations |

| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene | 100 | Moderate | Inferred from general palladium-catalyzed arylations |

Copper-Catalyzed Synthesis:

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, represent a cost-effective alternative to palladium-catalyzed methods for the synthesis of N-arylimidazoles and 2-arylimidazoles. The efficiency of copper-catalyzed C-N coupling is highly dependent on the choice of ligand, which can stabilize the copper catalyst and facilitate the reaction.

For the synthesis of substituted imidazoles, various copper(II) catalysts have been screened, with Cu(phen)Cl₂ (dichloro(1,10-phenanthroline)copper(II)) showing high efficacy in certain reactions. nih.gov In the synthesis of highly substituted imidazoles via copper-mediated oxidative C-H functionalization, Cu(OAc)₂·H₂O has been identified as an effective catalyst. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-130 | Good | Inferred from Ullmann-type reactions |

| Cu(OAc)₂·H₂O | None | NaHCO₃ | DMA | Room Temp. | up to 76% | nih.gov |

| Cu(phen)Cl₂ | 1,10-Phenanthroline | Various | Ethanol | 35 | up to 92% | nih.gov |

The N-allylation of the 2-(3-aminophenyl)imidazole intermediate is the subsequent key step. This reaction can be carried out under metal-free conditions, but the use of a catalyst can improve efficiency and selectivity.

The choice of solvent plays a crucial role in the reaction outcome, affecting solubility of reactants, reaction rates, and in some cases, selectivity. Green chemistry principles encourage the use of environmentally benign solvents.

In the copper-mediated synthesis of highly substituted imidazoles, a solvent screen revealed that dimethylacetamide (DMA) provided a significantly higher yield (70%) compared to dimethylformamide (DMF) and tetrahydrofuran (THF) at room temperature. nih.gov For the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, the use of lemon juice as a biocatalyst in ethanol has been reported as a green approach. researchgate.net The use of solar energy as a renewable energy source in conjunction with a natural catalyst like lemon juice further enhances the green credentials of a synthetic process. nih.gov

| Solvent | Catalyst System | Reaction Type | Observations | Reference |

| DMA | Cu(OAc)₂·H₂O | Imidazole formation | Superior yield (70%) compared to DMF and THF. | nih.gov |

| Ethanol | Lemon Juice | Imidazole formation | Green and efficient medium. | researchgate.net |

| Water/Ethanol | None | N-allylation | Environmentally friendly solvent system. | Inferred from green chemistry principles ijpsjournal.com |

| Ionic Liquids | Various | Imidazole synthesis | Potential for catalyst recycling and reduced environmental impact. | Inferred from green chemistry principles ijpsjournal.com |

| Solvent-free | Various | Imidazole synthesis | Reduces waste and environmental impact. | Inferred from green chemistry principles mdpi.com |

Green chemistry approaches also focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The use of biocatalysts, microwave-assisted synthesis, and renewable feedstocks are all strategies that align with these principles. ijpsjournal.commdpi.comejcmpr.com

Temperature is a critical parameter that directly influences the reaction rate. Generally, higher temperatures lead to faster reaction rates. However, elevated temperatures can also lead to the formation of side products and decomposition of reactants or products. Therefore, optimizing the temperature is essential to achieve a balance between reaction time and yield. For the N-allylation of imidazoles, the reaction temperature can affect the regioselectivity, particularly in cases where multiple nitrogen atoms are available for alkylation.

The influence of pressure on the synthesis of imidazoles is less commonly studied. Most synthetic procedures are conducted at atmospheric pressure. An increase in pressure could potentially influence reaction rates, particularly for reactions involving gaseous reactants or where a change in volume occurs during the transition state. However, for the synthesis of this compound, it is unlikely that pressure would be a key parameter to optimize under standard laboratory conditions.

Stereoselective Synthesis of Analogues (if applicable)

The target molecule, this compound, is not chiral and therefore does not require a stereoselective synthesis. However, analogues of this compound could possess chiral centers, for example, if the allyl group is substituted or if a chiral substituent is present on the imidazole or aniline ring. In such cases, stereoselective synthesis would be crucial to obtain a single enantiomer or diastereomer, which is often a requirement for pharmaceutical applications.

The development of stereoselective methods for the synthesis of chiral imidazoles is an active area of research. For instance, regio- and enantioselective iridium-catalyzed N-allylations of imidazoles have been developed, providing access to chiral N-allylated imidazole derivatives with high enantiomeric excess. nih.gov These methods often employ chiral ligands that coordinate to the metal catalyst and control the stereochemical outcome of the reaction.

Furthermore, stereoselective synthesis of axially chiral biaryls containing an imidazole moiety is another area of interest. mdpi.comnih.gov While not directly applicable to the target molecule, these methodologies could be adapted for the synthesis of chiral analogues with restricted bond rotation.

Chemical Reactivity and Mechanistic Investigations of 3 1 Allyl 1h Imidazol 2 Yl Aniline

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The molecule contains two aromatic rings: the aniline (B41778) ring and the phenyl group attached at the 2-position of the imidazole (B134444). These rings exhibit different susceptibilities to substitution reactions.

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino (-NH2) group. libretexts.org This group directs incoming electrophiles primarily to the ortho and para positions. Consequently, reactions such as halogenation, nitration, and sulfonation are expected to occur readily on this ring. However, the high reactivity of arylamines can often lead to overreaction, such as the formation of di- and tri-substituted products, and in some cases, oxidative decomposition. libretexts.org To control this reactivity, the amino group is often acylated to form an acetanilide, which attenuates the activating effect while still directing ortho/para substitution. libretexts.org

The second aromatic ring, attached directly to the imidazole, is comparatively less reactive. The imidazole ring itself is electron-rich but its attachment at the C-2 position can exert a mild electron-withdrawing inductive effect on the phenyl ring, making it less susceptible to electrophilic attack than the aniline ring.

Nucleophilic aromatic substitution is generally less common for these types of electron-rich aromatic systems unless a suitable leaving group is present on the ring and is activated by strongly electron-withdrawing groups, which is not the case in the parent molecule.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Aniline Ring

| Reaction | Reagent | Expected Major Products | Conditions |

| Bromination | Br₂ in a non-polar solvent | 2,4-Dibromo-5-(1-allyl-1H-imidazol-2-yl)aniline and 2,4,6-Tribromo-3-(1-allyl-1H-imidazol-2-yl)aniline | Mild conditions, may be difficult to control monobromination libretexts.org |

| Nitration | HNO₃/H₂SO₄ | meta-Nitro product due to protonation of the aniline nitrogen to -NH₃⁺ chemistrysteps.com | Low temperature; protection of the amino group is recommended for para-substitution libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(1-allyl-1H-imidazol-2-yl)benzenesulfonic acid (Sulfanilic acid analogue) | High temperature chemistrysteps.com |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | No reaction; the Lewis acid catalyst complexes with the basic nitrogen atoms libretexts.org | Protection of the amino group as an amide allows for acylation |

Reactions Involving the Imidazole Nitrogen Atoms

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govlongdom.org In 3-(1-allyl-1H-imidazol-2-yl)aniline, the nitrogen at position 1 (N-1) is already alkylated with an allyl group. The remaining nitrogen at position 3 (N-3) possesses a basic lone pair of electrons, making it a nucleophilic and basic center. nih.gov

This N-3 atom can readily participate in several reactions:

Protonation: It can be protonated by acids to form an imidazolium salt.

Alkylation: It can act as a nucleophile, reacting with alkyl halides or other electrophiles to form quaternary imidazolium salts. This is a common reaction for imidazoles.

Coordination to Metals: The lone pair on N-3 allows the imidazole ring to act as a ligand, coordinating to various metal centers.

Computational studies on similar systems have investigated the nucleophilic substitution reactions of the imidazole ring, highlighting its reactivity towards electrophiles. semanticscholar.orgcumhuriyet.edu.tr

Transformations of the Allyl Group (e.g., olefin metathesis, additions)

The allyl group (−CH₂−CH=CH₂) attached to the imidazole ring offers a versatile handle for further molecular transformations. wikipedia.org The double bond can undergo a variety of addition reactions. The adjacent C-H bonds at the allylic position also exhibit enhanced reactivity. wikipedia.org

Key transformations include:

Addition Reactions: The double bond can react with electrophiles. For example, hydroboration-oxidation would yield an alcohol, while reaction with halogens would result in a dihalo-propane derivative.

Oxidation: The allylic C-H bonds are susceptible to oxidation. wikipedia.org Additionally, the double bond can be cleaved via ozonolysis or oxidized to an epoxide.

Isomerization: Under certain conditions, often catalyzed by transition metals, the allyl group can isomerize to the more thermodynamically stable propenyl group. nih.gov

Olefin Metathesis: The terminal alkene functionality allows this molecule to participate in cross-metathesis reactions with other olefins, enabling the formation of new carbon-carbon bonds and more complex structures.

Allylic Substitution: The allyl group can be involved in transition metal-catalyzed allylic substitution reactions, a powerful tool for forming new bonds. nih.govwhiterose.ac.uk

Table 2: Potential Transformations of the Allyl Group

| Reaction Type | Reagents | Potential Product |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | 3-(3-(1-Allyl-1H-imidazol-2-yl)phenylamino)propan-1-ol |

| Epoxidation | m-CPBA | 3-(1-((Oxiran-2-yl)methyl)-1H-imidazol-2-yl)aniline |

| Dihydroxylation | OsO₄ (cat.), NMO | 3-(1-(2,3-Dihydroxypropyl)-1H-imidazol-2-yl)aniline |

| Isomerization | Transition metal catalyst (e.g., Rh, Ru) | 3-(1-(Prop-1-en-1-yl)-1H-imidazol-2-yl)aniline |

Reactivity of the Aniline Nitrogen and its Derivatives

The primary amino group of the aniline moiety is both basic and nucleophilic. Its reactivity is a cornerstone of arylamine chemistry. chemistrysteps.com

Acylation: The aniline nitrogen readily reacts with acyl chlorides or anhydrides to form amides. This is often done to reduce the high reactivity of the aniline ring towards electrophilic substitution and to prevent overreactions. libretexts.org

Alkylation: While direct alkylation is possible, it can be difficult to control and may lead to mixtures of mono-, di-, and even tri-alkylated products.

Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures, the primary amino group is converted into a diazonium salt. This diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions, or it can act as an electrophile in azo-coupling reactions with activated aromatic rings. libretexts.org

The basicity of the aniline nitrogen (pKa of anilinium ion is ~4.6) is significantly lower than that of aliphatic amines. This is due to the delocalization of the nitrogen lone pair into the aromatic ring and the greater s-character of the sp² hybridized carbon of the ring. chemistrysteps.com

Chemo- and Regioselectivity in Complex Chemical Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity is the preference for reaction at one position over another. study.com this compound is a molecule with multiple distinct reactive sites, making chemo- and regioselectivity critical considerations in its chemical transformations.

Electrophilic Attack: An electrophile could potentially attack the activated aniline ring, the allyl double bond, or the N-3 of the imidazole. The outcome would depend on the nature of the electrophile and the reaction conditions. "Hard" electrophiles might prefer the more basic nitrogen atoms, while "soft" electrophiles might favor the pi system of the allyl group or the aniline ring.

Acylation vs. Alkylation: An acylating agent will almost exclusively react with the aniline nitrogen due to its higher nucleophilicity compared to the imidazole N-3 in this context. An alkylating agent could react at the aniline nitrogen or the imidazole N-3, and controlling this selectivity could be challenging.

Regioselectivity of Electrophilic Aromatic Substitution: As discussed in section 3.1, electrophilic attack on the aniline ring is strongly directed to the ortho and para positions relative to the amino group.

The development of selective transformations often relies on careful choice of reagents, catalysts, and protecting group strategies to ensure that the desired reaction occurs at the intended site. beilstein-journals.orgnih.govresearchgate.net

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Kinetic Studies: Measuring reaction rates as a function of reactant concentrations, temperature, and catalyst loading can provide crucial insights into the reaction mechanism, including the rate-determining step and the composition of the transition state. Kinetic studies have been used to understand related reactions, such as the iridium-catalyzed allylation of benzimidazoles. nih.gov

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for identifying reactants, intermediates, and products. In situ monitoring of reactions using these techniques can help map the entire reaction pathway.

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms. cumhuriyet.edu.tr They can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the selectivity of reactions, complementing experimental findings. semanticscholar.org

Isotope Labeling: The use of isotopic labels (e.g., deuterium) can help determine which bonds are broken and formed during a reaction, providing definitive evidence for proposed mechanisms. For instance, an inverse secondary kinetic isotope effect was used to support an SN2 mechanism in the reaction of certain allyl arenesulfonates with anilines. koreascience.kr

By combining these experimental and theoretical approaches, a detailed understanding of the reaction mechanisms for this multifunctional molecule can be achieved.

Coordination Chemistry and Metal Complexation of 3 1 Allyl 1h Imidazol 2 Yl Aniline

Ligand Design Principles and Coordination Sites

The design of 3-(1-Allyl-1H-imidazol-2-yl)aniline as a ligand is predicated on the strategic placement of multiple potential donor atoms, allowing for versatile coordination behavior. The primary coordination sites are the nitrogen atoms of the imidazole (B134444) ring and the aniline (B41778) moiety.

The imidazole ring offers two potential nitrogen donor atoms. The sp²-hybridized nitrogen atom at the 3-position of the imidazole ring is a common and effective coordination site in many metal complexes. The allyl group attached to the N1 position of the imidazole ring introduces steric and electronic modifications that can influence the coordination properties of the ligand.

The aniline group provides an additional coordination site through the nitrogen atom of the amino group. The position of the amino group on the phenyl ring, meta to the imidazole substituent, influences the spatial orientation of the potential coordination vectors. This arrangement may allow for the ligand to act as a chelating agent, forming a stable ring structure with a metal ion, or to function as a bridging ligand connecting two or more metal centers. The flexibility of the allyl group can also play a role in accommodating the geometric preferences of different metal ions.

The presence of both a heterocyclic N-donor (imidazole) and an aromatic amine N-donor (aniline) within the same molecule allows for the possibility of forming complexes with varied electronic and steric environments around the metal center. The principles of ligand design suggest that this compound could act as a bidentate or a monodentate ligand, depending on the reaction conditions and the nature of the metal ion.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. researchgate.netscite.ai The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and composition. researchgate.net For instance, the reaction of the ligand with metal chlorides, acetates, or sulfates in ethanol (B145695) is a common method for preparing such complexes. researchgate.netscite.ai

Characterization of the resulting metal complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:

Elemental Analysis: To confirm the empirical formula of the complex and the metal-to-ligand ratio. mdpi.com

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution, which helps in understanding the coordination environment of the metal ion. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N of the imidazole, N-H of the aniline) upon complexation. researchgate.net

The following table summarizes the expected characterization data for a hypothetical transition metal complex of this compound.

| Characterization Technique | Expected Observations for a Hypothetical [M(this compound)₂Cl₂] Complex |

| Elemental Analysis | Calculated and found percentages of C, H, N, and the metal would be in close agreement. |

| Molar Conductivity (in a suitable solvent) | Low molar conductivity value, suggesting a non-electrolytic nature. researchgate.net |

| IR Spectroscopy (cm⁻¹) | Shift in the ν(C=N) band of the imidazole ring and the ν(N-H) band of the aniline group compared to the free ligand, indicating coordination through these nitrogen atoms. |

| UV-Vis Spectroscopy (nm) | Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion and/or charge transfer bands. mdpi.com |

Coordination Modes and Geometrical Analysis within Metal Centers

The this compound ligand can adopt several coordination modes, leading to a variety of geometries around the metal center. The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion, and the reaction conditions. researchgate.net

Possible coordination modes include:

Monodentate: The ligand coordinates to the metal center through only one of its nitrogen atoms, either the imidazole nitrogen or the aniline nitrogen.

Bidentate Chelating: The ligand coordinates to a single metal center through both the imidazole and aniline nitrogen atoms, forming a stable chelate ring.

Bidentate Bridging: The ligand bridges two different metal centers, with each nitrogen atom coordinating to a different metal ion. This can lead to the formation of polynuclear complexes or coordination polymers.

The resulting coordination geometries around the metal center can vary significantly. For example, with a coordination number of four, tetrahedral or square planar geometries are possible. With a coordination number of six, an octahedral geometry is commonly observed. mdpi.com The presence of the flexible allyl group may also allow for less common coordination numbers and geometries.

The table below illustrates potential coordination geometries for metal complexes of this ligand.

| Coordination Number | Potential Geometry | Example Metal Ions |

| 4 | Tetrahedral | Zn(II), Co(II) researchgate.net |

| 4 | Square Planar | Ni(II), Cu(II) mdpi.com |

| 5 | Trigonal Bipyramidal, Square Pyramidal | Cu(II) researchgate.net |

| 6 | Octahedral | Co(II), Ni(II) mdpi.com |

Electronic Properties and Spectroscopic Signatures of Metal Complexes

The electronic properties of metal complexes of this compound are of significant interest. The coordination of the ligand to a metal ion can lead to changes in the electronic absorption and emission spectra.

The electronic spectra of the free ligand are expected to show absorption bands in the UV region corresponding to π-π* and n-π* transitions within the imidazole and aniline chromophores. mdpi.com Upon complexation, these intraligand transitions may be shifted. mdpi.com More importantly, new absorption bands can appear in the visible region, which are typically assigned to d-d electronic transitions within the metal d-orbitals or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The positions and intensities of these bands provide valuable information about the geometry and electronic structure of the metal complex.

Some metal complexes of N-heterocyclic ligands are known to exhibit fluorescence. nih.gov The emission properties of complexes with this compound could be influenced by the nature of the metal ion and the coordination environment. Quenching or enhancement of the ligand's fluorescence upon coordination can occur.

A summary of expected spectroscopic features is provided in the table below.

| Spectroscopic Technique | Expected Signature | Information Gained |

| UV-Visible Absorption Spectroscopy | Shift in intraligand bands; new bands in the visible region. mdpi.com | Coordination geometry, electronic transitions (d-d, CT). |

| Fluorescence Spectroscopy | Potential quenching or enhancement of ligand fluorescence. nih.gov | Excited state properties, potential for sensing applications. |

Supramolecular Chemistry through Metal-Ligand Interactions

The ability of this compound to act as a bridging ligand opens up possibilities for its use in supramolecular chemistry. rsc.org By connecting multiple metal centers, this ligand can facilitate the self-assembly of extended structures such as coordination polymers and metal-organic frameworks (MOFs). beilstein-journals.org

The resulting supramolecular materials can exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, or catalysis. The design and synthesis of such materials based on this compound represent a promising area for future research.

Molecular and Cellular Biological Activity Investigations of 3 1 Allyl 1h Imidazol 2 Yl Aniline and Its Derivatives

Rational Design and Synthesis of Analogues for Biological Probing

The rational design of analogues of 3-(1-Allyl-1H-imidazol-2-yl)aniline is often guided by the goal of exploring and optimizing interactions with specific biological targets. The core structure, featuring an aniline (B41778) group linked to an imidazole (B134444) ring, serves as a versatile scaffold for chemical modification. Synthetic strategies typically involve multi-step processes that allow for the introduction of diverse substituents on both the aniline and imidazole rings.

The synthesis of related benzimidazole derivatives, for instance, has been achieved through the condensation reaction of o-phenylenediamine dihydrochloride with various acids, a method that reduces impurities and reaction time. researchgate.netresearchgate.net For imidazole-based compounds, one-pot multicomponent reactions are often employed. For example, tri-aryl imidazole derivatives can be synthesized from a primary aromatic amine, an aldehyde, benzil, and ammonium acetate. nih.gov The synthesis of N-allylated imidazoles can be achieved with high regio- and enantioselectivity using iridium-catalyzed reactions of imidazole nucleophiles with unsymmetrical allylic carbonates. nih.gov

Analogues for biological probing are designed by systematically altering specific parts of the parent molecule. Key modifications may include:

Substitution on the Aniline Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) to the aniline ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for biological targets.

Modification of the Allyl Group: The allyl group on the imidazole nitrogen can be replaced with other alkyl or aryl substituents to probe the steric and electronic requirements of the target's binding pocket.

Substitution on the Imidazole Ring: While the parent compound is substituted at the 2-position of the imidazole, analogues can be designed with substituents at other positions to explore different interaction modes.

These synthetic efforts result in a library of compounds that can be used to systematically investigate biological activity and establish structure-activity relationships.

In Vitro Biological Target Identification and Validation

Identifying the biological targets of this compound and its derivatives is a critical step in understanding their mechanism of action. This process often begins with computational (in silico) methods to predict potential targets, followed by in vitro experimental validation. f1000research.com

Ligand-based approaches, such as 2D fingerprint and 3D shape-based similarity screening, can compare the compound library against databases of known ligands to identify potential targets. f1000research.com For instance, computational analyses have been used to identify vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for oxindole derivatives, a related heterocyclic scaffold. f1000research.com Similarly, novel 1,2,4-triazol-3-yl-anilines have been identified as potent ATP-competitive inhibitors of VEGFR-1 and VEGFR-2. nih.gov

Once potential targets are identified, their interaction with the compounds is validated using various in vitro assays:

Enzyme Assays: If the predicted target is an enzyme, its activity is measured in the presence and absence of the test compounds. For example, derivatives of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide were evaluated as covalent inhibitors of p97/VCP ATPase. researchgate.net Similarly, imidazole-benzene sulfonamide hybrids have been tested for their inhibitory activity against carbonic anhydrase (CA) isoforms using a CO2 hydrase stop-flow assay. nih.gov

Receptor Binding Assays: For compounds predicted to target receptors, competition binding studies are performed using radiolabeled ligands. This method was used to evaluate the binding affinity of 1H-imidazol-1-yl substituted 8-phenylxanthine analogs for A1 and A2A adenosine receptors. nih.gov

These validation studies confirm the biological targets and provide initial data on the potency and selectivity of the compounds, paving the way for more detailed mechanistic investigations.

Mechanistic Studies of Cellular Pathway Modulation

Following target identification, mechanistic studies are conducted to understand how these compounds modulate cellular pathways. This involves investigating their effects on enzyme function and receptor-mediated signaling cascades.

For compounds that target enzymes, detailed kinetic studies are performed to elucidate the mechanism of inhibition. These studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and can reveal if the inhibitor binds reversibly or irreversibly.

For example, a thorough structure-activity relationship study of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives led to the discovery of potent covalent inhibitors of p97 ATPase. researchgate.net Covalent inhibitors have the advantage of maintaining a prolonged inhibitory effect. researchgate.net In another study, tri-aryl imidazole-benzene sulfonamide hybrids were found to be selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII. nih.gov The inhibitory activity (Ki) of these compounds was determined, showing that substitutions at the ortho-position of the aryl moiety correlated with higher inhibitory effects. nih.gov

| Compound | Substitution (Ar) | hCA IX Ki (μM) | hCA XII Ki (μM) |

|---|---|---|---|

| 5e | 2-HO-phenyl | 0.8 | - |

| 5f | 4-HO-phenyl | 8.4 | - |

| 5g | 2-MeO-phenyl | 0.3 | 3.7 |

| 5h | 4-MeO-phenyl | 6.6 | - |

Data adapted from a study on tri-aryl imidazole-benzene sulfonamide hybrids, demonstrating structure-activity relationships in enzyme inhibition. nih.gov

When the identified target is a receptor, studies focus on how the compound modulates receptor binding and affects downstream signaling pathways. Allosteric modulators, for example, can bind to a site distinct from the primary ligand binding site and alter the receptor's affinity for its endogenous ligand. researchgate.net

Preclinical studies on related heterocyclic compounds have demonstrated such modulation. For example, 1H-1,2,4-triazol-3-yl-anilines were shown to be potent inhibitors of vascular endothelial growth factor receptors (VEGFR-1/2), which would disrupt the downstream signaling cascades responsible for angiogenesis. nih.gov Similarly, xanthine analogs containing an imidazole group have been synthesized to modulate adenosine receptors, which are involved in numerous physiological processes. nih.gov The binding of these compounds can either activate or inhibit the receptor, leading to a cascade of intracellular events that ultimately alters cellular function. These effects are typically studied in cell-based assays that measure second messengers (like cAMP) or the phosphorylation status of downstream proteins. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that links the chemical structure of a compound to its biological activity. By systematically modifying the structure of this compound and evaluating the biological response of the resulting analogues, researchers can identify the key chemical features required for efficacy.

SAR studies have been conducted on numerous classes of related aniline and imidazole derivatives, providing insights that are applicable to the this compound scaffold.

For instance, in a series of 4-(2-cyclohexylethoxy)aniline derivatives designed as radiosensitizers, modifications to the aniline structure led to varied potency in Nrf2 inhibition. researchgate.net In another example involving YC-1, an indazole derivative, converting the 1-benzyl group to hydrogen significantly reduced its antiplatelet activity, indicating the necessity of an aromatic ring at that position for efficacy. nih.gov

For imidazole-based carbonic anhydrase inhibitors, it was found that an ortho-substitution on an attached aryl moiety led to higher inhibitory effects compared to a para-substitution. nih.gov Specifically, an ortho-methoxy group resulted in a 22-fold increase in activity compared to a para-methoxy group. nih.gov In a series of benzimidazole derivatives acting as dual inhibitors, modifications to a para-phenylene spacer and a terminal phenyl ring showed that a 3,4-dichloro substitution on the terminal ring yielded the best inhibitory potencies. nih.gov

These findings are often summarized in tables to clearly illustrate the correlation between structural changes and biological outcomes like IC50 or Ki values.

| Compound | R¹ Position Modification | R² Position Modification | Biological Activity Note |

|---|---|---|---|

| YC-1 | Benzyl | Hydroxymethyl | Baseline Activity |

| Analogue 1 | Hydrogen | Hydroxymethyl | Significantly reduced activity |

| Analogue 46b | Benzyl | Ether | Considerably increased activity |

| Analogue 46d | Benzyl | Amine | Enhanced inhibitory activity |

Data generalized from SAR studies on YC-1, a compound with structural similarities, illustrating how modifications correlate with biological response. nih.gov

Through such detailed SAR analysis, a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—can be developed. This knowledge is crucial for the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold.

Computational and Theoretical Chemistry of 3 1 Allyl 1h Imidazol 2 Yl Aniline

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For 3-(1-Allyl-1H-imidazol-2-yl)aniline, methods like B3LYP with a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.netijstr.org

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. ijstr.org

Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular charge transfer interactions, providing insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization. ijstr.org The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule, which is critical for predicting its interaction with other chemical species.

Table 1: Predicted Electronic Properties of an Imidazole (B134444) Derivative (Illustrative)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with potential biological targets, such as proteins. ajchem-a.complos.orgnih.gov

By simulating the molecule in a solvated environment, typically water, researchers can observe the different shapes (conformations) the molecule can adopt. This is particularly important for the flexible allyl group, as its orientation can significantly influence the molecule's ability to bind to a receptor. The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation trajectory. ajchem-a.complos.org

When studying ligand-target interactions, MD simulations can reveal the stability of the binding pose predicted by molecular docking. The simulation can show how the ligand and protein residues adjust to each other, the role of water molecules in the binding site, and the persistence of key interactions like hydrogen bonds throughout the simulation. plos.orgnih.gov This provides a more dynamic and realistic picture of the binding event than static docking models.

Molecular Docking Studies for Biological Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.irnih.gov For this compound, molecular docking can be used to screen a library of biological targets (e.g., enzymes, receptors) to identify potential proteins with which it might interact. This "reverse docking" approach is instrumental in predicting the molecule's potential pharmacological effects. unipi.it

Once a potential target is identified, docking can be used to predict the specific binding mode of the molecule within the active site of the protein. This involves analyzing the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target. uomisan.edu.iqnih.gov The binding affinity, often expressed as a docking score or estimated binding energy (in kcal/mol), provides a measure of the strength of this interaction. ijcce.ac.irnih.gov These insights are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | Predicted strength of the ligand-receptor interaction. |

| Interacting Residues | Tyr254, Phe317, Leu370 | Key amino acids in the binding pocket involved in interactions. |

| Hydrogen Bonds | 1 | Number of hydrogen bonds formed between the ligand and the receptor. |

| Hydrophobic Interactions | 5 | Number of key hydrophobic contacts. |

Note: This table is for illustrative purposes. Actual results would depend on the specific biological target being studied.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.comcrpsonline.com For a series of derivatives of this compound, QSAR models can be developed to predict their activity without needing to synthesize and test each one. mdpi.com

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

A robust QSAR model, once validated with an external test set of compounds, can be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive capability is highly valuable in drug discovery for prioritizing which compounds to synthesize and for designing new molecules with enhanced activity. nih.gov

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational methods can predict the spectroscopic signatures of this compound, which can be compared with experimental data to confirm its structure. DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. ijstr.orgsphinxsai.comscispace.com

By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors to achieve good agreement. sphinxsai.com The analysis of the vibrational modes, aided by potential energy distribution (PED) calculations, allows for the assignment of each calculated frequency to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. researchgate.netmdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. nih.govmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of the synthesized compound. mdpi.com

Advanced Analytical Methodologies for Research on 3 1 Allyl 1h Imidazol 2 Yl Aniline

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of 3-(1-Allyl-1H-imidazol-2-yl)aniline. nih.gov This technique provides high-accuracy mass measurements, which are critical for confirming the molecular formula of the compound. For instance, the predicted monoisotopic mass of 3-(1H-imidazol-2-yl)aniline is 159.07965 Da. uni.lu HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous identification.

In addition to structural confirmation, HRMS is pivotal in identifying metabolites of this compound. The atmospheric oxidation of related imidazole (B134444) compounds, initiated by hydroxyl radicals, has been studied to understand their environmental fate. rsc.org These studies reveal complex reaction mechanisms leading to various oxidation products. rsc.org Similarly, HRMS coupled with liquid chromatography (LC-HRMS/MS) can be employed to detect and identify metabolites in biological matrices, providing insights into the metabolic pathways of the parent compound. nih.gov The high sensitivity and resolution of this technique enable the detection of low-abundance metabolites and the elucidation of their structures through fragmentation analysis. csic.es

Table 1: Predicted Collision Cross Section (CCS) Data for 3-(1H-imidazol-2-yl)aniline Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 160.08693 | 131.3 |

| [M+Na]+ | 182.06887 | 139.8 |

| [M-H]- | 158.07237 | 134.1 |

| [M+NH4]+ | 177.11347 | 150.0 |

| [M+K]+ | 198.04281 | 135.7 |

| [M+H-H2O]+ | 142.07691 | 123.6 |

| [M+HCOO]- | 204.07785 | 154.5 |

| [M+CH3COO]- | 218.09350 | 144.5 |

| [M+Na-2H]- | 180.05432 | 137.9 |

| [M]+ | 159.07910 | 127.3 |

| [M]- | 159.08020 | 127.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Conformational and dynamic studies can be performed using advanced NMR techniques. For example, the angle between the imidazole and phenyl rings can influence the chemical shifts of the protons and carbons in both rings. In related N-arylated imidazoles, this dihedral angle has been shown to vary depending on the substituents present. nih.gov Nuclear Overhauser Effect (NOE) experiments can provide information about through-space interactions between protons, helping to determine the preferred conformation of the molecule in solution. Furthermore, variable temperature NMR studies can reveal information about dynamic processes such as bond rotations or tautomerism. nih.gov

Table 2: Representative NMR Data for Related Aniline (B41778) and Imidazole Structures

| Nucleus | Compound Type | Chemical Shift (δ) ppm | Reference |

| ¹H NMR | Aniline | ~3.61 (br s, 2H, -NH₂) | rsc.org |

| ¹³C NMR | Aniline | ~146.4 (C-N) | rsc.org |

| ¹H NMR | Imidazole Ring | Varies based on substitution | rsc.org |

| ¹³C NMR | Imidazole Ring | Varies based on substitution | rsc.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions. researchgate.netelsevier.com These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. photothermal.com

Key functional groups that can be identified include the N-H stretching vibrations of the aniline's primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. youtube.com The C-N stretching of the aromatic amine will also be present. The imidazole ring will show characteristic C=N and C=C stretching vibrations. The allyl group will exhibit C-H stretching and bending vibrations for both its sp² and sp³ hybridized carbons, as well as a characteristic C=C stretching band. elsevier.com Studying shifts in these vibrational frequencies can provide information on hydrogen bonding and other intermolecular interactions within the solid state or in solution. researchgate.net

Table 3: General IR and Raman Correlation for Key Functional Groups elsevier.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkene C-H (=C-H) | Stretching | 3010 - 3095 |

| Alkane C-H (-C-H) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Imidazole Ring | Stretching | ~1450 - 1550 |

| Alkene C=C | Stretching | 1620 - 1680 |

| C-N | Stretching | 1250 - 1360 |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

For instance, in similar structures, the imidazole and phenyl rings are often twisted relative to each other. nih.gov The specific dihedral angle between these rings is a key structural parameter. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, for example, between the amine group of one molecule and the nitrogen atoms of the imidazole ring of a neighboring molecule. researchgate.netmdpi.com Understanding the crystal packing is crucial as it can influence the compound's physical properties, such as its melting point and solubility.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. rsc.org HPLC is a versatile technique for separating non-volatile and thermally labile compounds, making it well-suited for the analysis of many aniline and imidazole derivatives. thermofisher.com Different stationary phases and mobile phase compositions can be optimized to achieve efficient separation from starting materials, byproducts, and impurities. nih.gov

GC can also be employed, sometimes requiring derivatization for polar compounds like anilines to improve their volatility and chromatographic behavior. epa.gov Both HPLC and GC, when coupled with appropriate detectors (e.g., UV-Vis, Mass Spectrometry), provide quantitative information about the purity of the compound. During synthesis, these techniques can be used to track the consumption of reactants and the formation of the product over time, allowing for the optimization of reaction conditions.

Electrochemical Studies of Redox Properties

Electrochemical studies, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. The aniline and imidazole moieties are both electrochemically active. The aniline group can be oxidized, and the potential at which this occurs is influenced by the substituents on the aromatic ring. The imidazole ring can also undergo redox reactions.

The electrochemical behavior of this compound can provide insights into its potential applications in areas such as corrosion inhibition, electrocatalysis, or as a redox-active ligand in coordination chemistry. acs.org The study of related imidazole derivatives has shown their affinity for metal ions, which can be relevant to their electrochemical properties. wikipedia.org The redox potentials and the reversibility of the electrochemical processes can be determined from the voltammetric data, providing a quantitative measure of the compound's electron-donating or -accepting capabilities.

Emerging Research Directions and Potential Applications of 3 1 Allyl 1h Imidazol 2 Yl Aniline

Catalytic Applications (e.g., organocatalysis, ligand in metal catalysis)

The structural features of 3-(1-Allyl-1H-imidazol-2-yl)aniline suggest significant potential in the field of catalysis, both as an organocatalyst and as a precursor to ligands for metal-catalyzed reactions.

Organocatalysis : The imidazole (B134444) core is known for its ability to act as a catalyst in organic synthesis due to its unique electronic and steric properties. Imidazole and its derivatives can function as nucleophilic catalysts or general base catalysts, facilitating a variety of chemical transformations. ias.ac.in For instance, imidazole has been employed as an efficient organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in The basicity of the imidazole ring in this compound, influenced by the electronic nature of the aniline (B41778) substituent, could be tuned for specific organocatalytic applications.

Ligand in Metal Catalysis : A prominent application for imidazole-containing molecules is in the formation of N-Heterocyclic Carbene (NHC) ligands. The imidazole ring can be readily converted into an imidazolium salt, which, upon deprotonation, yields a highly stable NHC. These NHCs are powerful ligands for a wide range of transition metals, forming robust metal complexes used in cross-coupling reactions, olefin metathesis, and polymerization. The aniline and allyl functionalities on the this compound backbone offer opportunities to modulate the steric and electronic properties of the resulting NHC ligand, thereby fine-tuning the activity and selectivity of the metal catalyst. For example, different imidazolium salts have been shown to be effective metal-free catalysts in the allylation of anilines, where the counterion plays a crucial role in determining the regioselectivity of the reaction. ua.es

| Catalyst System | Reaction Type | Key Feature |

| Imidazolium Salts | Allylic substitution of alcohols with anilines | Metal-free system; counterion (Cl-, Br-, I-) controls regioselectivity for N-, 2-, or 4-allylanilines. ua.es |

| Iridium Complexes | N-allylation of imidazoles and benzimidazoles | High yields and enantioselectivity for branched products. nih.gov |

| WO3/ZrO2 | Monoallylation of anilines | Heterogeneous, reusable catalyst providing high selectivity for N-allyl anilines. rsc.org |

Applications in Materials Science (e.g., polymer precursors, sensing materials, non-linear optics)

The combination of a polymerizable allyl group and a conjugated aromatic system makes this compound a promising candidate for advanced materials.

Polymer Precursors : The N-allyl group is a reactive handle for polymerization. Research has demonstrated the synthesis of poly(N-allyl-tetrasubstituted imidazole)s, which exhibit good thermal stability, suggesting their potential in the development of heat-resistant materials. researchgate.net The presence of the aniline group in this compound could be exploited to create conductive polymers or materials with tunable electronic properties.

Sensing Materials : Imidazole and aniline derivatives are integral components of many chemical sensors. The imidazole moiety can act as a binding site for analytes, while the aniline's electronic system can be part of a fluorescent or colorimetric signaling unit. For example, fluorescent probes incorporating imidazole groups have been developed for the enantioselective recognition of amino acids. mdpi.com Metal-organic frameworks (MOFs) containing imidazole-based ligands have also been shown to act as potential luminescent probes for detecting specific molecules. researchgate.net

Non-Linear Optics (NLO) : Organic molecules with significant charge transfer characteristics are often investigated for NLO applications. The structure of this compound, featuring an electron-donating aniline group connected to an imidazole ring, could facilitate intramolecular charge transfer. Studies on related imidazole derivatives, such as chalcones, have shown their suitability as potential NLO materials due to their molecular hyperpolarizabilities. Computational studies on imidazole-2-carboxaldehyde also validate its potential as an NLO-active material. researchgate.net

| Material Type | Potential Application | Key Structural Feature | Related Compound Example |

| Polymer | Heat-resistant luminescent material | N-allyl-imidazole | Poly(N-allyl-tetrasubstituted imidazole) researchgate.net |

| Sensor | Fluorescent detection of ketones | Imidazole-containing MOF | [Cd3(L)2(BTB)2(μ2-H2O)]•7.4H2O researchgate.net |

| NLO Material | Second-harmonic generation | Imidazole-chalcone | (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one |

Development as a Chemical Probe for Biological Research

The development of small molecule fluorescent probes is crucial for visualizing biological processes in real-time. ed.ac.uk The scaffold of this compound is well-suited for modification into chemical probes. The aniline group can be diazotized and coupled to introduce various functionalities, or the imidazole ring can be quaternized to modulate its properties. Imidazole-based fluorescent probes have been successfully designed for the enantioselective recognition of biologically relevant molecules like lysine and phenylalanine. mdpi.com In these systems, the imidazole group often serves as the recognition site, interacting with the analyte through hydrogen bonding or other non-covalent interactions, leading to a change in the fluorescence signal. mdpi.com The benzimidazole scaffold, a related structure, is common in various anti-HCV agents, highlighting the biological relevance of this heterocyclic core. ijrpc.comsemanticscholar.org The development of this compound derivatives could lead to new probes for studying enzyme activity or cellular ion concentrations.

Role in Dynamic Covalent Chemistry (conceptual)

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli. The functional groups within this compound offer conceptual entry points into DCC. The primary amine of the aniline moiety can readily undergo reversible condensation reactions with aldehydes or ketones to form imines. This reversible imine formation is a cornerstone of DCC, used in the self-assembly of complex structures and the development of self-healing materials. Furthermore, the allyl group could potentially be engaged in reversible olefin metathesis reactions, another powerful tool in the DCC arsenal. While the imidazole ring itself is generally stable, its presence could influence the kinetics and equilibrium position of these reversible reactions through electronic effects or by acting as an internal catalytic site.

Exploration in Environmental Chemistry (e.g., detection agents, remediation concepts)

The unique properties of this compound also suggest its potential utility in environmental applications.

Detection Agents : Building on its potential as a sensing material, derivatives of this compound could be used to create highly sensitive and selective probes for environmental pollutants. For instance, fluorescent probes have been developed for the detection of aniline vapor, a significant environmental pollutant, with detection limits in the parts-per-billion range. researchgate.net The imidazole moiety can also be incorporated into sensors for heavy metal ions; triazole derivatives, which are structurally related heterocycles, have been shown to effectively detect ions like chromium and mercury. nanobioletters.com

Remediation Concepts : As a ligand precursor, this compound could be used to synthesize metal complexes capable of catalyzing the degradation of persistent organic pollutants. The ability to immobilize these catalysts onto solid supports via polymerization of the allyl group would be advantageous for creating recyclable remediation systems. The development of such catalytic systems could offer sustainable solutions for water and soil purification.

Q & A

Q. (Advanced)

- Forced degradation : Expose the compound to heat (60°C), UV light, and oxidizers (HO) for 48–72 hours .

- Analytical tracking : Use GC-MS or HPLC-DAD to identify degradation products (e.g., allyl cleavage or imidazole ring oxidation) .

- Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .

What computational methods are suitable for predicting the reactivity of this compound in catalytic or biological systems?

Q. (Advanced)

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 for metabolic profiling) .

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects on conformation over 100-ns trajectories .

How can researchers validate the purity of this compound when commercial sources are unreliable?

Q. (Basic)

- Multi-method analysis : Combine -NMR, LC-MS, and elemental analysis to cross-verify purity (>98%) .

- Reference standards : Synthesize in-house using validated protocols and compare retention times/spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.